2-(Benzylamino)-1-morpholin-4-ylethanone

Description

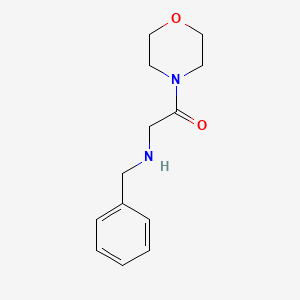

Structure

2D Structure

3D Structure

Properties

CAS No. |

87639-84-7 |

|---|---|

Molecular Formula |

C13H18N2O2 |

Molecular Weight |

234.29 g/mol |

IUPAC Name |

2-(benzylamino)-1-morpholin-4-ylethanone |

InChI |

InChI=1S/C13H18N2O2/c16-13(15-6-8-17-9-7-15)11-14-10-12-4-2-1-3-5-12/h1-5,14H,6-11H2 |

InChI Key |

RPUPNWYCJPDDJC-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C(=O)CNCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Benzylamino 1 Morpholin 4 Ylethanone and Analogues

Established Synthetic Routes

Established synthetic routes for compounds like 2-(benzylamino)-1-morpholin-4-ylethanone typically rely on fundamental organic reactions, primarily nucleophilic substitution. These methods are well-documented and provide reliable access to the target molecule.

Conventional Synthetic Pathways

The most common conventional pathway for the synthesis of this compound involves a two-step process starting from morpholine (B109124).

Acylation of Morpholine: The synthesis begins with the acylation of morpholine with a haloacetyl halide, typically chloroacetyl chloride. This reaction is usually performed in the presence of a base, such as triethylamine (B128534) or potassium carbonate, to neutralize the hydrochloric acid byproduct. researchgate.net The nucleophilic nitrogen of the morpholine attacks the electrophilic carbonyl carbon of the chloroacetyl chloride, leading to the formation of the key intermediate, 2-chloro-1-morpholin-4-ylethanone.

Nucleophilic Substitution: The second step is a nucleophilic substitution reaction where the chlorine atom of 2-chloro-1-morpholin-4-ylethanone is displaced by benzylamine (B48309). The nitrogen atom of benzylamine acts as the nucleophile, attacking the carbon atom bonded to the chlorine, to form the final product, this compound. This step is typically carried out in a suitable solvent, such as ethanol (B145695) or diethyl ether, and may be heated under reflux to ensure completion.

An alternative, though similar, conventional route involves reacting morpholine with 2-chloro-N-benzylacetamide. In this case, the morpholine acts as the nucleophile to displace the chloride from the pre-formed N-benzyl-2-chloroacetamide.

| Step | Reactants | Reagents/Solvents | Key Intermediate | Final Product |

|---|---|---|---|---|

| 1 | Morpholine, Chloroacetyl chloride | Triethylamine, Diethyl ether | 2-chloro-1-morpholin-4-ylethanone | - |

| 2 | 2-chloro-1-morpholin-4-ylethanone, Benzylamine | Potassium carbonate, Ethanol (Reflux) | - | This compound |

Microwave-Assisted Synthetic Approaches

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and higher purity products compared to conventional heating methods. nih.govrsc.org This technology can be effectively applied to the synthesis of this compound.

The nucleophilic substitution step is particularly amenable to microwave irradiation. The reaction of 2-chloro-1-morpholin-4-ylethanone with benzylamine can be performed in a sealed vessel in a microwave reactor. The direct and efficient heating of the polar reactants and solvent by microwaves accelerates the rate of reaction significantly. nih.gov While conventional methods may require several hours of reflux , microwave-assisted synthesis can often achieve the same or better results in a matter of minutes. nih.govmdpi.com

Microwave irradiation offers numerous advantages, including uniform and rapid heating, which can minimize the formation of side products that may occur during prolonged heating in conventional methods. nih.gov This technique is also beneficial for library synthesis, where rapid generation of analogues is desired. rsc.org

| Parameter | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | Hours (e.g., 6-8 hrs) | Minutes nih.gov |

| Energy Source | Oil bath / Heating mantle | Microwave Irradiation |

| Heating Mechanism | Conduction / Convection | Direct dielectric heating |

| Typical Yields | Good | Often Higher nih.gov |

| Purity | Good | Often Higher, fewer by-products |

Novel Synthetic Strategies and Innovations

Beyond established methods, research continues to focus on developing more efficient, sustainable, and versatile synthetic strategies. These innovations include sophisticated reaction design, adherence to green chemistry principles, and methods to control stereochemistry.

Multi-Step Reaction Design and Optimization

Designing a synthetic route from basic precursors involves strategic planning to maximize efficiency and yield. For this compound, a multi-step synthesis can be designed as a "one-pot" or "telescoped" process, where intermediates are not isolated, thereby saving time, solvents, and resources.

The optimization of such a multi-step process can be complex due to the interplay of variables in each step. Modern approaches may utilize automated continuous flow platforms for simultaneous optimization of telescoped reactions. This involves adjusting parameters like temperature, residence time, and reagent stoichiometry in real-time to find the optimal conditions for the entire sequence, rather than for each individual step. Such systems can lead to highly efficient and optimized syntheses, which are particularly valuable for industrial-scale production.

Green Chemistry Principles in Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several of these principles can be applied to the synthesis of this compound.

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. The described nucleophilic substitution has good atom economy, with the main byproduct being a simple salt.

Use of Safer Solvents: Traditional solvents like benzene (B151609) can be replaced with more environmentally benign alternatives. For instance, reactions could be adapted to use water, ethanol, or greener solvents like cyclopentyl methyl ether (CPME).

Waste Prevention: One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, can significantly reduce the amount of solvent waste generated from workup and purification procedures.

Chiral Synthesis Approaches

While this compound is an achiral molecule, many of its analogues, particularly those with substituents on the morpholine or benzyl (B1604629) rings, can be chiral. The synthesis of specific enantiomers is crucial in medicinal chemistry, as different enantiomers can have vastly different biological activities.

Several strategies have been developed for the asymmetric synthesis of chiral morpholine derivatives:

Asymmetric Hydrogenation: One powerful method involves the asymmetric hydrogenation of a dehydromorpholine precursor. Using a chiral catalyst, typically a rhodium complex with a chiral phosphine (B1218219) ligand, allows for the selective formation of one enantiomer with high enantiomeric excess.

Use of Chiral Starting Materials: The synthesis can begin with a chiral starting material, such as a chiral amino alcohol. Cyclization of this precursor preserves the stereocenter, leading to an enantiomerically pure morpholine derivative.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. For example, chiral oxazolidin-2-ones have been widely used for this purpose in asymmetric synthesis. mdpi.com

These approaches provide access to a wide range of enantiomerically pure morpholine-containing compounds, enabling the exploration of their structure-activity relationships.

Yield Optimization and Purity Considerations in Synthesis

The efficient synthesis of this compound and its analogues hinges on the careful optimization of reaction parameters to maximize yield and ensure high product purity. While specific literature detailing the synthesis of this compound is not extensively available, principles of yield optimization and purity control can be extrapolated from synthetic routes for analogous morpholine-containing compounds and related amidation reactions.

A plausible and common route for the synthesis of α-amino acetamides, such as this compound, involves the reaction of a haloacetylmorpholine with benzylamine or, alternatively, the reaction of morpholine with an N-benzyl substituted haloacetamide. A key intermediate in such syntheses could be 2-chloro-1-morpholin-4-ylethanone, which can be reacted with benzylamine to yield the desired product. The optimization of this synthetic approach would involve a systematic investigation of several reaction parameters.

Reaction Conditions and Their Impact on Yield:

The reaction time must also be carefully monitored, often using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of reactants and the formation of the product. chemicalbook.com This ensures that the reaction is allowed to proceed to completion without the prolonged exposure of the product to harsh conditions that could lead to degradation.

The choice of base is also a significant consideration. Non-nucleophilic bases are generally preferred to avoid competition with the primary amine in the substitution reaction. The stoichiometry of the reactants, particularly the amine, can also be adjusted to drive the reaction towards completion.

Purification and Purity Assessment:

Following the reaction, the crude product must be purified to remove unreacted starting materials, byproducts, and the catalyst. Common purification techniques include recrystallization, which is effective for obtaining high-purity crystalline solids. For instance, in the synthesis of a related morpholine derivative, recrystallization from ethanol was used to obtain a product with a purity of 99.3%. chemicalbook.com Column chromatography is another powerful purification method that can be employed if recrystallization is not feasible or does not provide the desired level of purity.

The purity of the final compound is typically assessed using a combination of analytical techniques. HPLC is a widely used method for determining the purity of organic compounds by separating the main product from any impurities. Gas Chromatography (GC) can also be used, especially for volatile compounds. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for confirming the structure of the synthesized compound and for identifying any residual impurities.

The table below summarizes key parameters that are typically optimized in the synthesis of morpholine derivatives, based on findings from related preparations.

| Parameter | Conditions/Methods | Rationale for Optimization |

| Solvent | Dichloroethane, Tetrahydrofuran, Ethanol | The choice of solvent can influence reactant solubility and reaction rate. |

| Temperature | 50-100 °C | Balancing reaction kinetics with the minimization of side-product formation is key. |

| Reaction Time | 10-20 hours | Monitored by TLC or HPLC to ensure reaction completion. |

| Purification | Recrystallization (e.g., from ethanol), Column Chromatography | To remove impurities and isolate the pure product. |

| Purity Analysis | HPLC, GC, NMR, IR Spectroscopy | To confirm the identity and purity of the final compound. |

In the synthesis of a structurally related compound, 4-benzyl-2-hydroxy-morpholine-3-one, a yield of over 81.5% and a product purity of more than 96.3% were achieved through careful control of reaction conditions and purification by recrystallization from ethanol. google.com This highlights the importance of a systematic approach to optimization in achieving high yields and purities in the synthesis of complex morpholine derivatives.

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential analytical technique for determining the structure of organic molecules by providing detailed information about the hydrogen, carbon, and other atomic nuclei within the molecule.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Chemical Shift Analysis

Proton and Carbon-13 NMR are fundamental methods for the structural analysis of organic compounds. A ¹H NMR spectrum would provide information on the number of different types of protons, their electronic environments, and their proximity to other protons. Similarly, a ¹³C NMR spectrum would reveal the number of non-equivalent carbons and their chemical environments, distinguishing between carbonyl, aromatic, and aliphatic carbons. However, specific, experimentally determined chemical shift data and coupling constants for 2-(Benzylamino)-1-morpholin-4-ylethanone are not available in the reviewed literature.

Nitrogen-15 (¹⁵N) NMR Spectroscopy and Correlation Techniques

Nitrogen-15 (¹⁵N) NMR spectroscopy is a specialized technique that provides direct insight into the electronic environment of nitrogen atoms within a molecule. For this compound, this would allow for the characterization of the two distinct nitrogen environments: the secondary amine and the amide within the morpholine (B109124) ring. Correlation techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), would further help in assigning the structure by correlating the nitrogen atoms with their attached protons and nearby carbons. No published ¹⁵N NMR data for this specific compound could be found.

Solid-State NMR for Crystalline Form Characterization

Solid-State NMR (ssNMR) is a powerful tool for studying the structure and dynamics of molecules in their solid form. It is particularly valuable for characterizing crystalline materials, including identifying different polymorphic forms which may have distinct physical properties. An ssNMR study of this compound would provide information on its solid-state conformation and packing. No literature detailing the solid-state NMR analysis of this compound was identified.

X-ray Diffraction Analysis

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing precise bond lengths, bond angles, and information on intermolecular interactions.

Single Crystal X-ray Diffraction for Absolute Structure Determination

By diffracting X-rays off a single crystal of a compound, it is possible to generate a detailed three-dimensional model of the molecule's structure. This technique provides the absolute configuration and conformation of the molecule in the crystalline state. A search for a published crystal structure of this compound in crystallographic databases yielded no results.

Powder X-ray Diffraction in Polymorph Identification

Powder X-ray Diffraction (PXRD) is a key analytical technique used to identify crystalline phases and is particularly important for screening for and identifying different polymorphs of a substance. Each crystalline form produces a unique diffraction pattern. As no data on the crystalline forms of this compound were found, no PXRD patterns are available for analysis.

Vibrational Spectroscopy Applications

Vibrational spectroscopy is instrumental in identifying the functional groups and elucidating the structural framework of this compound by analyzing the vibrations of its chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy of this compound is expected to show a series of absorption bands that are characteristic of its constituent moieties: the benzylamine (B48309) group, the morpholine ring, and the ethanone (B97240) linker. The vibrations of a secondary amine (N-H), a tertiary amide (C=O), an ether linkage (C-O-C), and an aromatic ring are key identifiers.

The N-H stretching vibration of the secondary amine is typically observed as a single, medium-intensity band in the region of 3350-3310 cm⁻¹. orgchemboulder.com The C-H stretching vibrations from the aromatic benzyl (B1604629) group appear above 3000 cm⁻¹, while the aliphatic C-H stretches from the morpholine and ethyl groups are found in the 3000-2850 cm⁻¹ range. researchgate.netvscht.cz

A strong, prominent absorption band corresponding to the C=O stretch of the tertiary amide carbonyl group is anticipated between 1670 and 1630 cm⁻¹. The C-N stretching vibrations for the aliphatic amine portions (morpholine and the linker) are expected in the 1250–1020 cm⁻¹ range, whereas the aromatic amine C-N stretch is typically stronger and found between 1335-1250 cm⁻¹. orgchemboulder.comorgchemboulder.com The morpholine ring is also characterized by a C-O-C stretching vibration, which typically appears as a strong band around 1115 cm⁻¹. Finally, the benzyl group will produce characteristic aromatic C=C stretching peaks in the 1600-1450 cm⁻¹ region and C-H out-of-plane bending bands below 900 cm⁻¹. vscht.cz

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Functional Group |

|---|---|---|---|

| 3350-3310 | Medium | N-H Stretch | Secondary Amine |

| 3100-3000 | Medium | C-H Stretch | Aromatic (Benzyl) |

| 3000-2850 | Medium | C-H Stretch | Aliphatic (Morpholine, Ethyl) |

| 1670-1630 | Strong | C=O Stretch | Tertiary Amide |

| 1600-1450 | Medium-Weak | C=C Stretch | Aromatic Ring |

| 1335-1250 | Strong | C-N Stretch | Aromatic Amine |

| 1250-1020 | Medium | C-N Stretch | Aliphatic Amine |

| ~1115 | Strong | C-O-C Asymmetric Stretch | Ether (Morpholine) |

| 910-665 | Strong, Broad | N-H Wag | Secondary Amine |

| 900-675 | Strong | C-H Out-of-Plane Bend | Aromatic (Benzyl) |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, as it detects molecular vibrations that result in a change in polarizability. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, strong Raman signals are expected for the aromatic ring vibrations of the benzyl group. nih.gov

Characteristic peaks would include the aromatic C-H stretching modes above 3000 cm⁻¹ and the ring breathing modes, which are often prominent in the 1000-1600 cm⁻¹ region. nih.gov The symmetric C-H stretching vibrations of the methylene (B1212753) (CH₂) groups in the morpholine ring are also expected to produce distinct signals. researchgate.netacs.org While the carbonyl (C=O) stretch is visible in Raman spectra, it is typically less intense than in FT-IR. The C-O-C symmetric stretch of the morpholine ether group should also be Raman active. nih.govchemicalbook.com

Table 2: Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Mode | Functional Group |

|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | Benzyl Group |

| 3000-2850 | Aliphatic C-H Stretch | Morpholine, Ethyl Groups |

| ~1605 | Aromatic C=C Stretch | Benzyl Group |

| ~1003 | Aromatic Ring Breathing (Trigonal) | Benzyl Group |

| 1470-1450 | CH₂ Scissoring/Bending | Morpholine, Ethyl Groups |

| 1300-1150 | CH₂ Wagging | Morpholine, Ethyl Groups |

| ~1115 | C-O-C Symmetric Stretch | Morpholine Ring |

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal fragmentation. rsc.org For this compound (molar mass: 234.30 g/mol ), the ESI-MS spectrum in positive ion mode would be expected to show a prominent base peak at an m/z of 235.31.

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ precursor ion would induce fragmentation. Plausible fragmentation pathways for protonated benzylamines often involve the cleavage of the C-N bond. nih.govnih.gov A primary fragmentation pathway would likely involve the loss of the benzyl group as a neutral species or the formation of the highly stable benzyl cation (C₇H₇⁺) at m/z 91. researchgate.net Another expected fragmentation is the cleavage of the amide bond or the bonds adjacent to the morpholine nitrogen, leading to characteristic neutral losses or charged fragments.

Table 3: Plausible ESI-MS Fragments for [C₁₃H₁₈N₂O₂ + H]⁺

| m/z (Proposed) | Ion Structure/Origin |

|---|---|

| 235.31 | [M+H]⁺ (Protonated Parent Molecule) |

| 149.10 | [M+H - C₇H₈]⁺ (Loss of neutral toluene) |

| 134.09 | [M+H - C₇H₇N]⁺ (Loss of benzylamine) |

| 91.05 | [C₇H₇]⁺ (Benzyl or Tropylium (B1234903) cation) |

| 86.06 | [C₄H₈NO]⁺ (Fragment containing morpholine ring) |

Electron Impact Mass Spectrometry (EI-MS)

EI is a hard ionization technique that bombards the molecule with high-energy electrons, resulting in the formation of a molecular ion (M⁺˙) and extensive fragmentation. nih.gov The molecular ion peak for this compound at m/z 234 may be observed, but it is likely to be of low intensity due to the molecule's susceptibility to fragmentation.

The fragmentation pattern is dominated by cleavages that form stable ions. The most characteristic fragment in the EI-MS of benzyl-containing compounds is the benzyl cation, which rearranges to the highly stable tropylium ion (C₇H₇⁺) at m/z 91; this is often the base peak. researchgate.net Alpha-cleavage is expected at several positions: between the carbonyl carbon and the morpholine ring, and at the C-C and C-N bonds adjacent to the benzylamine nitrogen. Fragmentation of the morpholine ring itself can also occur, leading to a series of smaller ions. researchgate.net

Table 4: Plausible EI-MS Fragments for C₁₃H₁₈N₂O₂

| m/z (Proposed) | Ion Structure/Origin |

|---|---|

| 234 | [M]⁺˙ (Molecular Ion) |

| 148 | [C₈H₁₄N₂O]⁺˙ (Alpha-cleavage, loss of C₆H₅CH) |

| 128 | [C₇H₇NHCH₂]⁺ |

| 114 | [C₅H₈NO₂]⁺ (Morpholine-ethanone fragment) |

| 106 | [C₇H₈N]⁺ (Benzylamine fragment) |

| 91 | [C₇H₇]⁺ (Tropylium ion, often base peak) |

| 86 | [C₄H₈NO]⁺ (Morpholine fragment) |

| 56 | [C₃H₆N]⁺ (Fragment from morpholine ring) |

Computational Chemistry and Molecular Modeling Investigations

Quantum Mechanical Studies

Quantum mechanical methods are employed to understand the electronic structure and reactivity of a molecule from first principles.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. mdpi.com For "2-(Benzylamino)-1-morpholin-4-ylethanone," DFT calculations, often using a hybrid functional like B3LYP with a basis set such as 6-311++G(d,p), are utilized to determine its most stable three-dimensional conformation (geometry optimization). nih.govnih.gov This process minimizes the energy of the molecule by adjusting its bond lengths, bond angles, and dihedral angles until a stable equilibrium geometry is reached. arxiv.org The resulting optimized structure provides a detailed picture of the molecule's shape and the spatial arrangement of its atoms. nih.gov

The calculations yield precise values for the molecule's structural parameters. This data is fundamental for understanding its physical and chemical properties.

| Structural Parameter | Description | Typical Calculated Value |

|---|---|---|

| Bond Length (Å) | The equilibrium distance between the nuclei of two bonded atoms (e.g., C=O, C-N). | Calculated via energy minimization. |

| Bond Angle (°) | The angle formed between three connected atoms (e.g., O=C-N). | Determined from the optimized 3D structure. |

| Dihedral Angle (°) | The angle between two planes, each defined by three atoms, providing insight into molecular conformation. | Crucial for defining the molecule's spatial arrangement. |

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.com

For "this compound," the distribution and energy of these orbitals indicate the most likely sites for nucleophilic and electrophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests higher reactivity. wuxibiology.com FMO analysis can reveal that the HOMO is likely concentrated around the electron-rich regions, such as the benzylamino group and the morpholine (B109124) oxygen, while the LUMO may be localized on the carbonyl group and the phenyl ring. rsc.org

| Parameter | Description | Significance |

|---|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital. Related to the molecule's ionization potential and ability to donate electrons. | Higher energy indicates stronger nucleophilicity. |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital. Related to the molecule's electron affinity and ability to accept electrons. | Lower energy indicates stronger electrophilicity. |

| Energy Gap (ΔE) | The energy difference between the LUMO and HOMO (ELUMO - EHOMO). | Indicates chemical reactivity and kinetic stability. |

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution across a molecule. libretexts.org An MEP map is plotted onto the molecule's electron density surface, using a color scale to denote different potential values. researchgate.netwolfram.com This allows for the clear identification of electron-rich and electron-poor regions, which is invaluable for predicting how the molecule will interact with other chemical species. researchgate.net

In the MEP map of "this compound," distinct regions would be visible:

Red Regions: Indicate areas of negative electrostatic potential, corresponding to high electron density. These are typically found around electronegative atoms like the oxygen of the carbonyl group and are susceptible to electrophilic attack. researchgate.net

Blue Regions: Indicate areas of positive electrostatic potential, corresponding to electron-deficient areas. These are often located around hydrogen atoms, particularly the one attached to the benzylamino nitrogen, representing sites for nucleophilic attack. researchgate.net

Green/Yellow Regions: Indicate areas of neutral or near-zero potential. wolfram.com

The MEP map provides a comprehensive picture of the molecule's charge landscape, highlighting its reactive sites and potential for intermolecular interactions like hydrogen bonding. ejosat.com.tr

Molecular Docking and Protein-Ligand Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. mdpi.com This method is crucial in drug discovery for predicting the binding mode and affinity of a compound within the active site of a biological target.

In a molecular docking study of "this compound," the compound would be treated as a flexible ligand, and its various possible conformations would be sampled within the binding pocket of a target protein. Docking algorithms use scoring functions to estimate the strength of the interaction, reported as binding affinity or docking score, often in kcal/mol. mdpi.com A lower (more negative) value typically indicates a more stable protein-ligand complex and stronger binding. mdpi.com The analysis predicts the most likely three-dimensional binding pose, or mode, of the compound within the receptor's active site. nih.gov

| Parameter | Description | Interpretation |

|---|---|---|

| Binding Affinity (kcal/mol) | An estimation of the binding free energy between the ligand and the protein. | A more negative score suggests a stronger, more favorable interaction. |

| Binding Mode/Pose | The predicted 3D orientation and conformation of the ligand within the protein's binding site. | Reveals the specific geometry of the protein-ligand complex. |

| RMSD (Å) | Root-Mean-Square Deviation, used to compare the docked pose to a known reference pose (if available). | A low RMSD value indicates the docking protocol successfully reproduced the experimental binding mode. |

A critical outcome of molecular docking is the detailed analysis of the intermolecular interactions between the ligand and the amino acid residues of the protein. researchgate.net For "this compound," this analysis would identify which parts of the molecule are crucial for binding.

Potential key interactions could include:

Hydrogen Bonds: The oxygen atom of the carbonyl group and the oxygen of the morpholine ring could act as hydrogen bond acceptors. The hydrogen atom on the benzylamino nitrogen could serve as a hydrogen bond donor.

Hydrophobic Interactions: The benzyl (B1604629) group's phenyl ring is a significant hydrophobic moiety that could engage in favorable interactions with nonpolar amino acid residues like Leucine, Isoleucine, or Valine in the binding pocket.

Identifying these key interacting residues provides valuable information for understanding the mechanism of action and for guiding the rational design of more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key structural, physical, or chemical features—known as descriptors—that influence activity, QSAR models can predict the potency of novel molecules before they are synthesized. The morpholine moiety is often utilized in medicinal chemistry for its favorable metabolic and physicochemical properties. nih.gov

The development of a predictive QSAR model for a class of compounds, including this compound, is contingent upon a dataset of structurally similar molecules with experimentally determined biological activities against a specific target. The process involves aligning the structures and calculating a wide array of molecular descriptors for each. Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to generate an equation that quantitatively links the descriptors to the observed activity.

While specific QSAR models focused exclusively on this compound and its immediate analogs are not prominently available in public literature, the methodology would follow this established pattern. A hypothetical model would aim to predict a specific biological endpoint (e.g., IC₅₀ value against a receptor or enzyme) based on the structural variations within a library of benzylamino-morpholine derivatives. The robustness and predictive power of such a model would be rigorously validated using internal (e.g., leave-one-out cross-validation) and external test sets of compounds not used in the model's creation.

The predictive accuracy of a QSAR model depends entirely on the relevance of its structural descriptors. For a molecule like this compound, descriptors would be calculated to represent its electronic, steric, hydrophobic, and topological properties. In studies of related heterocyclic compounds, certain descriptors have been found to be particularly significant. For instance, in QSAR analyses of other morpholine-containing derivatives, properties such as molecular volume, lipophilicity (LogP), and dipole moment have been shown to significantly affect biological activity.

Relevant descriptors for this compound would likely capture the characteristics of its three main fragments: the benzyl group, the secondary amine linker, and the morpholine ring. The table below details potential descriptors that would be investigated in a QSAR study.

| Descriptor Class | Specific Descriptor Example | Potential Significance for Biological Activity |

| Electronic | Dipole Moment | Influences polar interactions with the target protein. |

| Partial Charges on Atoms | Determines potential for hydrogen bonding and electrostatic interactions. | |

| Steric / Size | Molecular Volume / Surface Area | Relates to how the molecule fits into a binding pocket. |

| Molar Refractivity | Describes molecular size and polarizability. | |

| Hydrophobic | LogP (Octanol-Water Partition) | Key determinant of membrane permeability and hydrophobic interactions. |

| Topological | Topological Polar Surface Area (TPSA) | Predicts transport properties, such as intestinal absorption and brain penetration. |

| Structural | Number of Rotatable Bonds | Influences conformational flexibility and entropy upon binding. |

| Hydrogen Bond Donors/Acceptors | Crucial for specific interactions with biological targets. |

By analyzing the coefficients of these descriptors in a derived QSAR model, researchers could determine which molecular features are beneficial or detrimental to biological activity, thereby guiding the design of more potent analogs.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, offering insights into the conformational changes of a compound and its interactions with a biological target over time. mdpi.com These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular behavior on a timescale of nanoseconds to microseconds.

This compound possesses several rotatable bonds that grant it significant conformational flexibility. The key rotatable bonds include the C-N bond of the benzylamine (B48309) group and the C-C bond of the ethanone (B97240) linker. MD simulations in an aqueous environment can be used to explore the accessible conformational space of the molecule.

Such simulations would reveal the preferred three-dimensional shapes (conformations) of the compound in solution, the energy barriers between different conformations, and the flexibility of the morpholine ring, which typically exists in a stable chair conformation. Understanding the predominant solution-phase conformation is crucial, as it may correlate with the bioactive conformation required for binding to a biological target.

When a biological target for this compound is identified (e.g., a specific enzyme or receptor), MD simulations can be performed on the compound-target complex. This process typically begins by docking the compound into the binding site of the target protein using molecular docking software.

The resulting complex is then subjected to MD simulation to assess the stability of the binding pose and to characterize the intermolecular interactions in detail. Key analyses from these simulations include:

Root Mean Square Deviation (RMSD): The RMSD of the compound and protein backbone atoms are monitored over time to assess the stability of the complex. A stable, low-RMSD trajectory suggests a favorable and sustained binding mode.

Interaction Analysis: The simulation allows for a detailed examination of the specific interactions—such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions—that stabilize the complex. The frequency and duration of these interactions can be quantified, highlighting the key residues in the target's binding site responsible for affinity.

Binding Free Energy Calculations: Advanced computational methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to the MD trajectory to estimate the binding free energy, providing a theoretical measure of the compound's affinity for the target.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Before a compound can be considered a viable drug candidate, its ADME properties must be evaluated. In silico ADME prediction tools provide rapid, cost-effective initial assessments of a molecule's pharmacokinetic profile based on its structure. eijppr.com Various online platforms and software, such as SwissADME and pkCSM, are widely used for these predictions. mspsss.org.uanih.gov

For this compound, a range of physicochemical and pharmacokinetic parameters can be calculated. These predictions help to identify potential liabilities, such as poor absorption or rapid metabolism, early in the drug discovery process. The morpholine ring is often incorporated into molecules to improve their ADME properties, particularly to enhance aqueous solubility and metabolic stability. nih.gov

The table below presents a summary of key ADME-relevant properties predicted for this compound using established computational models and algorithms.

| Property Category | Parameter | Predicted Value | Significance |

| Physicochemical Properties | Molecular Weight | 234.30 g/mol | Complies with Lipinski's rule (<500), suggesting good size for oral absorption. |

| LogP (Lipophilicity) | ~1.8 - 2.2 | Indicates good balance between solubility and permeability for membrane passage. | |

| Topological Polar Surface Area (TPSA) | ~41.6 Ų | Suggests excellent intestinal absorption and blood-brain barrier penetration. | |

| Water Solubility (LogS) | Moderately Soluble | Adequate solubility for absorption and formulation is predicted. | |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's rule (≤5). | |

| Hydrogen Bond Acceptors | 3 | Complies with Lipinski's rule (≤10). | |

| Rotatable Bonds | 4 | Indicates good conformational flexibility, compliant with Veber's rule (≤10). | |

| Drug-Likeness | Lipinski's Rule of Five | No violations | High probability of good oral bioavailability. |

| Veber's Rule | Pass | Favorable profile for oral bioavailability. | |

| Bioavailability Score | 0.55 | Indicates good drug-like characteristics. | |

| Pharmacokinetics | GI Absorption | High | The low molecular weight and TPSA suggest efficient absorption from the gut. |

| Blood-Brain Barrier (BBB) Permeant | Yes | Predicted to cross the BBB, relevant for CNS-acting drugs. | |

| P-glycoprotein (P-gp) Substrate | No | Not likely to be actively removed from cells by this major efflux pump. | |

| CYP450 Inhibition | Potential Inhibitor of CYP2C9, CYP2D6 | May interfere with the metabolism of other drugs (prediction requires experimental validation). |

Note: The values presented are derived from standard computational algorithms and serve as estimations. Experimental validation is required for confirmation.

Computational Assessment of Molecular Permeability

The ability of a drug candidate to permeate biological membranes is a critical determinant of its oral bioavailability and its capacity to reach its therapeutic target. For compounds targeting the central nervous system (CNS), penetration of the blood-brain barrier (BBB) is of particular importance. The morpholine moiety is often incorporated into CNS-active compounds to modulate physicochemical properties that influence permeability, such as lipophilicity and aqueous solubility. nih.govnih.gov Computational models are frequently employed to predict these key physicochemical descriptors and to assess a compound's potential for membrane permeability.

A number of parameters derived from a compound's two-dimensional structure are used to predict its drug-likeness and membrane permeability, often guided by established principles such as Lipinski's Rule of Five. These rules correlate poor oral absorption or permeation with high molecular weight, high lipophilicity, and a large number of hydrogen bond donors and acceptors.

Below is a table of computationally predicted physicochemical properties for this compound, which are instrumental in assessing its likely molecular permeability.

| Property | Predicted Value | Significance for Permeability |

| Molecular Weight | 234.30 g/mol | Well within the limit of <500 g/mol , suggesting good potential for oral absorption. |

| LogP (octanol/water partition coefficient) | 1.28 | Indicates moderate lipophilicity, which is often favorable for balancing aqueous solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | 41.9 Ų | A TPSA value below 140 Ų is generally associated with good cell membrane permeability. Values below 90 Ų are often linked to good BBB penetration. |

| Hydrogen Bond Donors | 1 | A low number of hydrogen bond donors (<5) is favorable for passive diffusion across lipid membranes. |

| Hydrogen Bond Acceptors | 3 | A low number of hydrogen bond acceptors (<10) is favorable for passive diffusion across lipid membranes. |

| Lipinski's Rule of Five Violations | 0 | The compound does not violate any of Lipinski's rules, suggesting a high likelihood of good oral bioavailability. |

Note: The data in this table is generated from computational predictions and has not been experimentally verified.

The predicted low molecular weight, moderate lipophilicity (LogP), and low topological polar surface area (TPSA) of this compound collectively suggest a favorable profile for passive diffusion across biological membranes. The absence of any violations of Lipinski's Rule of Five further strengthens the prediction of good oral bioavailability. Furthermore, the TPSA value is well within the range typically associated with compounds that can penetrate the blood-brain barrier, a crucial characteristic for centrally acting agents. researchgate.net

Theoretical Metabolism Pathway Prediction

Understanding the metabolic fate of a new chemical entity is crucial for predicting its half-life, potential for drug-drug interactions, and the formation of active or toxic metabolites. In silico metabolism prediction tools simulate the interaction of a compound with key metabolic enzymes, primarily the cytochrome P450 (CYP450) superfamily, to identify potential sites of metabolic transformation.

For this compound, several potential metabolic pathways can be predicted based on its chemical structure. The most probable metabolic reactions include hydroxylation, N-dealkylation, and oxidation of the morpholine ring. These predictions are based on the reactivity of different parts of the molecule and their accessibility to the active sites of metabolic enzymes.

The table below outlines the plausible metabolic transformations for this compound and the potential resulting metabolites.

| Metabolic Reaction | Predicted Site of Metabolism | Potential Metabolite |

| Aromatic Hydroxylation | Benzyl ring | 2-((4-hydroxybenzyl)amino)-1-morpholin-4-ylethanone |

| N-dealkylation | Cleavage of the benzyl group | 2-amino-1-morpholin-4-ylethanone and Benzaldehyde |

| Morpholine Ring Oxidation | Carbon atoms adjacent to the nitrogen or oxygen atoms of the morpholine ring | 2-(Benzylamino)-1-(2-oxomorpholin-4-yl)ethanone |

| Amine Oxidation | Secondary amine | N-(1-morpholino-2-oxoethyl)benzylamine N-oxide |

Note: The metabolic pathways and resulting metabolites listed in this table are based on theoretical predictions and require experimental validation.

The benzyl group is a common substrate for aromatic hydroxylation, a reaction typically catalyzed by CYP2D6 or CYP3A4. The secondary amine linkage presents a site for N-dealkylation, which would lead to the cleavage of the molecule. The morpholine ring, while generally considered metabolically stable, can undergo oxidation at carbons adjacent to the heteroatoms. These predicted metabolic pathways provide a roadmap for experimental metabolic studies, such as those using liver microsomes or recombinant CYP450 enzymes, to confirm the actual metabolic fate of this compound.

Mechanistic Studies of Biological Interactions

Enzyme Inhibition Mechanism Elucidation

To understand how a compound like 2-(Benzylamino)-1-morpholin-4-ylethanone might inhibit an enzyme, researchers would typically investigate both reversible and irreversible inhibition mechanisms.

Reversible Inhibition Kinetics (Competitive, Non-competitive, Uncompetitive)

Reversible inhibitors bind to enzymes through non-covalent interactions and can be removed, allowing the enzyme to regain normal function. sigmaaldrich.com The primary types of reversible inhibition are competitive, non-competitive, and uncompetitive, each distinguished by how the inhibitor interacts with the enzyme and its substrate. ucl.ac.uknih.gov

Competitive Inhibition : In this mode, the inhibitor, often structurally similar to the substrate, competes for the same active site on the enzyme. sigmaaldrich.com By binding to the active site, the inhibitor prevents the substrate from binding. However, this inhibition can be overcome by increasing the substrate concentration. sigmaaldrich.com Kinetic analysis would show an increase in the Michaelis constant (K) with no change in the maximum velocity (V).

Non-competitive Inhibition : A non-competitive inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. sigmaaldrich.com This binding alters the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate from binding. ucl.ac.uk In this case, V* decreases while K* remains unchanged.

Uncompetitive Inhibition : This form of inhibition occurs when the inhibitor binds only to the enzyme-substrate (ES) complex. This binding event also occurs at an allosteric site and effectively sequesters the ES complex, preventing the formation of the product. sigmaaldrich.com Kinetic studies would reveal a decrease in both V* and K*.

The specific type of reversible inhibition for this compound would be determined by analyzing reaction rates at various substrate and inhibitor concentrations and fitting the data to established kinetic models.

Irreversible Inhibition Mechanisms (Covalent Modification, Suicide Inhibition)

Irreversible inhibitors typically form a stable, often covalent, bond with the enzyme, leading to a permanent loss of activity. ucl.ac.uk

Covalent Modification : This involves the inhibitor, which contains a reactive functional group, forming a covalent bond with a key amino acid residue in the enzyme's active site. This permanently inactivates the enzyme.

Suicide Inhibition : Also known as mechanism-based inactivation, this is a more specific type of irreversible inhibition. nih.gov The inhibitor, which is initially unreactive, is catalytically converted by the target enzyme into a highly reactive molecule. nih.gov This reactive species then binds covalently to the enzyme, leading to its inactivation. This mechanism is highly specific because the inhibitor is only activated by its target enzyme. nih.gov

Determining if this compound acts as an irreversible inhibitor would involve experiments to see if enzyme activity can be restored after removing the compound, for instance, through dialysis.

Enzyme-Inhibitor Co-crystal Structure Analysis

A definitive method for understanding how an inhibitor binds to an enzyme is through X-ray crystallography. By co-crystallizing the target enzyme with the inhibitor, researchers can obtain a high-resolution, three-dimensional structure of the complex. This structural data reveals the precise binding orientation of the inhibitor, the specific amino acid residues it interacts with, and any conformational changes in the enzyme upon binding. This information is invaluable for structure-based drug design and for optimizing the inhibitor's potency and selectivity. No co-crystal structures of this compound with any enzyme are currently available in the public domain.

Receptor Binding Profiling and Kinetics

To characterize the interaction of this compound with a specific receptor, radioligand binding assays are the standard approach. These assays use a radioactively labeled ligand (radioligand) that is known to bind to the receptor of interest.

Saturation Binding Assay Methodologies

Saturation binding assays are performed to determine the affinity (K) of a ligand for its receptor and the density of receptors (B) in a given tissue or cell preparation. In this assay, increasing concentrations of a radioligand are incubated with the receptor preparation until equilibrium is reached. The amount of bound radioligand is then measured.

The data is typically plotted with the bound radioligand concentration against the free radioligand concentration. This allows for the calculation of K* (the concentration of radioligand at which 50% of the receptors are occupied) and B* (the maximum number of binding sites). No saturation binding data for this compound is currently available.

Competition Binding Assay Design

Competition binding assays are used to determine the affinity of an unlabeled compound (the competitor, in this case, this compound) for a receptor. upenn.edu In this experimental setup, a fixed concentration of a radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor.

The competitor will compete with the radioligand for binding to the receptor. As the concentration of the competitor increases, the amount of bound radioligand will decrease. The data is used to calculate the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The affinity of the competitor (K*) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation. No competition binding assay results for this compound have been reported in the scientific literature.

Kinetic Binding Studies (Association and Dissociation Rates)

Kinetic binding studies are crucial for understanding the dynamic interactions between a ligand and its biological target. These studies measure the rate at which a compound associates with its target (k_on) and the rate at which it dissociates (k_off). The ratio of these rates (k_off/k_on) determines the equilibrium dissociation constant (K_d), a measure of binding affinity.

While comprehensive kinetic binding data for this compound are not extensively reported in publicly available literature, the principles of such studies can be illustrated. For instance, in the characterization of antagonists for the Corticotropin-Releasing Factor 1 (CRF1) receptor, researchers have utilized kinetic and affinity data to understand ligand behavior. nih.gov Such analyses provide insights into the residence time of a compound at its receptor, a parameter that can be more predictive of in vivo efficacy than binding affinity alone. A slower dissociation rate often leads to a more prolonged pharmacological effect. nih.gov Future research on this compound would benefit from similar detailed kinetic analyses to elucidate its binding dynamics to specific biological targets.

Structure-Activity Relationship (SAR) Studies of Derivatives and Analogues

Structure-activity relationship (SAR) studies involve the synthesis and biological evaluation of a series of compounds structurally related to a lead compound to understand how specific chemical features influence their activity.

Systematic Modification and Activity Assessment

Systematic modification of the this compound scaffold would involve altering the benzyl (B1604629), morpholine (B109124), and ethanone (B97240) components to probe their importance for biological activity. For example, substitutions on the phenyl ring of the benzyl group could explore the effects of electronic and steric properties. The morpholine ring could be replaced with other heterocyclic systems to assess the role of the oxygen atom and the ring conformation.

A study on 4-benzylaminopyrimidine-5-carboxamide derivatives as STAT6 inhibitors illustrates this approach. nih.gov Researchers synthesized a series of analogues and evaluated their inhibitory activities, leading to the identification of compounds with potent STAT6 inhibition. nih.gov One potent derivative, 2-[(4-morpholin-4-ylphenyl)amino]-4-[(2,3,6-trifluorobenzyl)amino]pyrimidine-5-carboxamide, demonstrated an IC50 of 0.70 nM. nih.gov This highlights how systematic modifications can significantly enhance potency.

Identification of Pharmacophoric Features

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For the broader class of morpholine derivatives, the morpholine ring is often a key pharmacophoric feature, contributing to properties like aqueous solubility. researchgate.net In the context of the STAT6 inhibitors mentioned previously, the benzylamino group and the morpholine-substituted phenylamino (B1219803) group were crucial for high-affinity binding. nih.gov For this compound, the key pharmacophoric features would likely include the hydrogen bond donor/acceptor capabilities of the secondary amine and the morpholine oxygen, as well as the aromatic interactions of the benzyl group.

Biological Target Identification and Validation (In Vitro Studies)

Identifying the specific molecular targets of a compound is a critical step in understanding its mechanism of action. Modern metabolomic techniques offer powerful tools for this purpose.

Activity-Based Metabolomic Profiling (ABMP) for Enzyme Function Discovery

Activity-based metabolomic profiling (ABMP) is an innovative approach to discover the function of enzymes in their native biological context. nih.gov This technique involves incubating a purified enzyme with a complex mixture of cellular metabolites and using mass spectrometry to identify substrates that are consumed and products that are formed. nih.gov Although ABMP has not been specifically reported for this compound, this methodology could be employed to identify potential enzyme targets. For instance, if this compound is suspected to inhibit a particular enzyme, ABMP could be used to confirm this by observing the accumulation of the enzyme's substrate and a decrease in its product in a cellular extract treated with the compound.

Analytical Methodologies for Research Applications

High-Performance Liquid Chromatography (HPLC)

General principles of HPLC are widely applied in pharmaceutical analysis for the separation, quantification, and purification of compounds. amazonaws.com Method development typically involves a systematic process of selecting the appropriate stationary phase, mobile phase composition, and detector to achieve optimal separation of the target analyte from any impurities or other components. amazonaws.comnih.gov

Method Development and Validation for Quantitation

For a given compound, an HPLC method for quantitation would be developed and validated according to guidelines such as those from the International Council for Harmonisation (ICH). nih.gov This process ensures the method is accurate, precise, linear, and robust for its intended purpose. nih.gov However, no such validated method for the quantitation of "2-(Benzylamino)-1-morpholin-4-ylethanone" has been documented in peer-reviewed literature.

Purity Assessment and Impurity Profiling

Impurity profiling is a critical aspect of pharmaceutical development, aimed at identifying and quantifying impurities in active pharmaceutical ingredients (APIs). researchgate.netnih.govresearchgate.netmedwinpublishers.com Techniques like HPLC coupled with mass spectrometry (LC-MS) are powerful tools for this purpose. nih.gov Regulatory bodies like the ICH provide guidance on the thresholds for reporting, identifying, and qualifying impurities. nih.gov A literature search did not uncover any studies on the impurity profile of "this compound".

Chiral Separation of Enantiomers

Since "this compound" possesses a chiral center, its enantiomers would require a chiral separation method to be resolved. This is typically achieved using HPLC with a chiral stationary phase (CSP) or a chiral mobile phase additive. nih.govresearchgate.netjiangnan.edu.cn The separation of enantiomers is crucial as they can exhibit different pharmacological and toxicological properties. mdpi.com Despite the importance of such separations for chiral compounds, no research detailing the chiral separation of "this compound" enantiomers has been published. Studies on other chiral molecules, such as antihistamines or β-blockers, demonstrate the common approaches used, but these cannot be directly applied. mdpi.comrsc.org

Applications of Artificial Intelligence and Machine Learning in Research

AI-Driven Virtual Screening and Lead Optimization

Prediction of Molecular Interactions and Biological Activity

Machine learning models, particularly deep learning algorithms, can be trained on vast datasets of known ligand-target interactions to predict the binding affinity and biological activity of new compounds. By analyzing the structural features of 2-(Benzylamino)-1-morpholin-4-ylethanone, these models can predict its interactions with various protein targets. For instance, a study on morpholine-appended 1,2,3-triazole analogues utilized molecular docking to predict their binding to the human estrogen receptor alpha, which was then correlated with their cytotoxic activity against breast cancer cell lines. researchgate.net This approach could be similarly applied to predict the anticancer potential of this compound derivatives.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to find relationships between the chemical structures of molecules and their biological activities. frontiersin.org A QSAR study on derivatives of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one, which share the morpholine-ethanone scaffold, revealed that properties like polarization, dipole moment, and lipophilicity significantly influence their antioxidant activity. researchgate.netpensoft.net Such models could be developed for this compound to predict the biological activities of its novel derivatives, thereby guiding the synthesis of more potent compounds. researchgate.net

Table 1: Potential AI/ML Applications for Predicting Biological Activity

| AI/ML Technique | Application to this compound | Predicted Outcome |

| Deep Learning | Predict binding affinity to various protein kinases. | Identification of potential anticancer targets. |

| QSAR Modeling | Correlate physicochemical properties with anti-inflammatory activity. | Design of derivatives with improved potency. |

| Support Vector Machines | Classify analogs as active or inactive against a specific enzyme. | Prioritization of compounds for synthesis and testing. |

Automated Drug Design and Synthesis Prediction

Generative AI models can design novel molecular structures with desired pharmacological properties. These models, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), can generate derivatives of this compound that are optimized for specific targets. nih.gov Furthermore, AI can predict the most efficient synthetic routes for these novel compounds, saving considerable time and resources in the laboratory.

Machine Learning for Property Prediction

The success of a drug candidate is highly dependent on its pharmacokinetic properties, which include absorption, distribution, metabolism, and excretion (ADME). Machine learning models are increasingly being used to predict these properties from a compound's molecular structure, allowing for the early identification of candidates with favorable drug-like characteristics. mdpi.com

Predicting Pharmacokinetic Parameters (excluding in vivo clinical data)

In silico models can predict a wide range of ADME properties. For derivatives of this compound, these predictions can guide lead optimization by identifying potential liabilities early in the discovery process. springernature.com Studies on other morpholine (B109124) derivatives have demonstrated the utility of software like SwissADME to predict properties such as gastrointestinal absorption, blood-brain barrier penetration, and interaction with metabolic enzymes like cytochrome P450. nih.gov For instance, in silico analysis of melatonin (B1676174) derivatives showed that lipophilic substitutions could overcome pharmacokinetic limitations. nih.gov

Table 2: Predicted Pharmacokinetic Properties of a Hypothetical this compound Derivative

| Parameter | Predicted Value | Implication |

| Molecular Weight | < 500 g/mol | Good absorption and distribution. |

| LogP | 2.5 | Optimal lipophilicity for cell membrane permeability. |

| H-bond Donors | 1 | Favorable for oral bioavailability. |

| H-bond Acceptors | 3 | Favorable for oral bioavailability. |

| Blood-Brain Barrier Permeation | Yes | Potential for CNS applications. |

| P-glycoprotein Substrate | No | Reduced likelihood of drug efflux. |

This data is illustrative and based on general principles of ADME prediction for similar chemical scaffolds.

Predicting Drug-Target Interactions

Identifying the full spectrum of a drug's molecular targets is crucial for understanding its mechanism of action and potential side effects. Machine learning models can predict these interactions by comparing the structural and chemical features of a compound to those of known ligands for a multitude of targets. nih.gov This "target fishing" or "polypharmacology" approach can uncover novel therapeutic applications for existing compounds and help in designing more selective drugs. nih.govresearchgate.net For this compound, such models could predict its interaction with a panel of kinases, G-protein coupled receptors, and other important drug targets, thereby revealing its therapeutic potential beyond its initial intended use.

Pharmacophore modeling is a powerful technique to identify the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. patsnap.comunina.it By creating a pharmacophore model based on active benzylamino or morpholine-containing compounds, virtual screening can identify new molecules, including derivatives of this compound, that are likely to be active against the same target. nih.govnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.